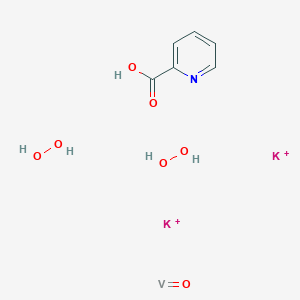
Nitisinon-13C6
Übersicht
Beschreibung
Nitisinone-13C6 is a deuterated labeled version of Nitisinone, which is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This compound is primarily used in scientific research as an internal standard for the quantification of Nitisinone by gas chromatography or liquid chromatography-mass spectrometry. Nitisinone itself is widely used in the treatment of hereditary tyrosinemia type 1, a genetic disorder that affects the breakdown of the amino acid tyrosine .
Wissenschaftliche Forschungsanwendungen
Nitisinon-13C6 wird in der wissenschaftlichen Forschung umfassend eingesetzt, darunter:
Chemie: Als interner Standard in der analytischen Chemie zur Quantifizierung von Nitisinon.
Biologie: In Studien, die sich mit Stoffwechselwegen und Enzyminhibition befassen.
Medizin: Forschung zu hereditärer Tyrosinaemie Typ 1 und anderen Stoffwechselerkrankungen.
Industrie: Qualitätskontrolle und Validierung analytischer Methoden in der pharmazeutischen Produktion
5. Wirkmechanismus
This compound hemmt, wie Nitisinon, das Enzym 4-Hydroxyphenylpyruvat-Dioxygenase. Diese Hemmung verhindert den Katabolismus von Tyrosin, was zu einer Verringerung der Ansammlung toxischer Metaboliten wie Maleylacetat und Fumarylacetat führt. Diese Metaboliten sind für die Leber- und Nierentoxizität bei Patienten mit hereditärer Tyrosinaemie Typ 1 verantwortlich .
Ähnliche Verbindungen:
Nitisinon: Die nicht markierte Version, die in klinischen Behandlungen eingesetzt wird.
Deuteriertes Nitisinon: Eine weitere isotopenmarkierte Variante, die für ähnliche Forschungszwecke verwendet wird.
Einzigartigkeit: this compound ist aufgrund seiner Isotopenmarkierung einzigartig, die eine präzise Quantifizierung und Verfolgung in metabolischen Studien ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Messung des Arzneimittelstoffwechsels und der Pharmakokinetik entscheidend ist .
Wirkmechanismus
Target of Action
Nitisinone-13C6, like its parent compound Nitisinone, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the tyrosine catabolic pathway .
Mode of Action
Nitisinone-13C6 acts as a competitive inhibitor of HPPD . By inhibiting HPPD, it prevents the normal catabolism of tyrosine, thereby preventing the accumulation of toxic catabolic intermediates such as maleylacetoacetate and fumarylacetoacetate .
Biochemical Pathways
The inhibition of HPPD by Nitisinone-13C6 affects the tyrosine catabolic pathway. In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to the toxic metabolites succinylacetone and succinylacetoacetate, which are responsible for the observed liver and kidney toxicity .
Result of Action
The inhibition of HPPD by Nitisinone-13C6 prevents the accumulation of toxic metabolites, thereby reducing the liver and kidney toxicity observed in patients with HT-1 . This can prevent the development of liver disease, reverse and prevent renal tubular dysfunction, severe neurological crisis, and cardiomyopathy, and significantly reduce the risk of developing hepatocellular carcinoma in HT-1 patients .
Action Environment
The action, efficacy, and stability of Nitisinone-13C6, like other drugs, can be influenced by various environmental factors. It’s important to note that the introduction of stable isotopes can potentially affect the drug’s pharmacokinetics and metabolic profiles .
Biochemische Analyse
Biochemical Properties
Nitisinone-13C6, like its parent compound Nitisinone, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, affecting the function of the targeted biomolecules .
Cellular Effects
The effects of Nitisinone-13C6 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitisinone-13C6 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitisinone-13C6 change over time. It has been observed that Nitisinone-13C6 is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Nitisinone-13C6 vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Nitisinone-13C6 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It also affects metabolic flux and metabolite levels .
Transport and Distribution
Nitisinone-13C6 is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Nitisinone-13C6 and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Nitisinon-13C6 beinhaltet die Einarbeitung stabiler schwerer Isotope von Kohlenstoff in das Nitisinon-Molekül. Die allgemeine Syntheseroute umfasst die Nitrierung eines Trifluormethylbenzol-Derivats, gefolgt von der Cyclisierung mit einem Diketon, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Säuren und Basen sowie kontrollierte Temperaturen, um die Stabilität der Isotopenmarkierungen zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und die Isotopenmarkierung des Endprodukts zu gewährleisten. Die Produktion erfolgt in spezialisierten Einrichtungen, die für den Umgang mit isotopenmarkierten Verbindungen ausgestattet sind .
Analyse Chemischer Reaktionen
Reaktionstypen: Nitisinon-13C6 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dichlormethan
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Nitroderivaten führen, während die Reduktion Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Nitisinone: The non-labeled version used in clinical treatments.
Deuterated Nitisinone: Another isotopically labeled variant used for similar research purposes.
Uniqueness: Nitisinone-13C6 is unique due to its isotopic labeling, which allows for precise quantification and tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and pharmacokinetics is crucial .
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl](1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2/i1+1,2+1,3+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-GRIYWAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH]([13C](=O)[13CH2]1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858179 | |
| Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-63-3 | |
| Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol](/img/structure/B564847.png)

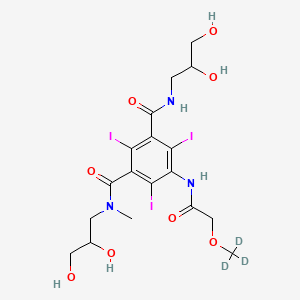
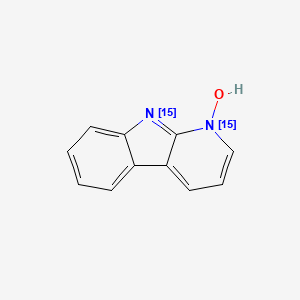
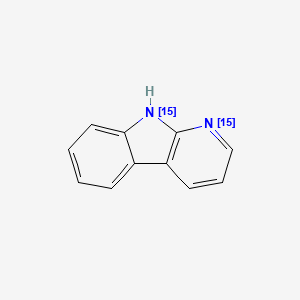

![(3S,7R,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564855.png)

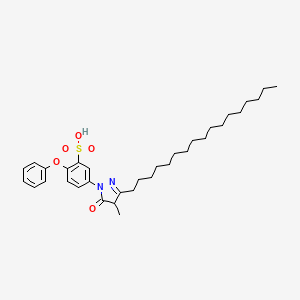
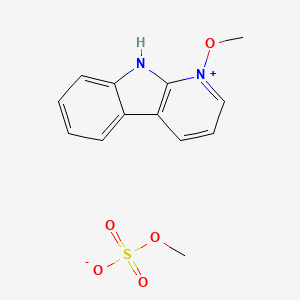
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)
